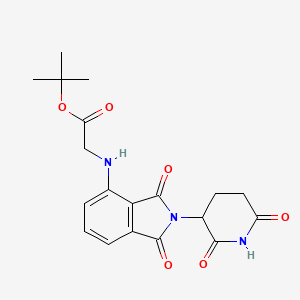
Thalidomide-NH-CH2-COO(t-Bu)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-CH2-COO(t-Bu): is a molecular block of small-molecule degrader. It is a derivative of thalidomide, modified with a tert-butyl ester group. This compound is primarily used in scientific research, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other small-molecule degraders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-CH2-COO(t-Bu) typically involves the modification of thalidomide with a tert-butyl ester group. The general synthetic route includes:
Starting Material: Thalidomide.
Reaction with tert-Butyl Chloroformate: Thalidomide is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: The industrial production of Thalidomide-NH-CH2-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are reacted with tert-butyl chloroformate under controlled conditions.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.
化学反应分析
Types of Reactions:
Hydrolysis: Thalidomide-NH-CH2-COO(t-Bu) can undergo hydrolysis under acidic or basic conditions to remove the tert-butyl ester group, yielding the corresponding carboxylic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles.
Oxidation and Reduction: Thalidomide-NH-CH2-COO(t-Bu) can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Carboxylic acid derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学研究应用
Chemistry: Thalidomide-NH-CH2-COO(t-Bu) is used as a building block in the synthesis of PROTACs and other small-molecule degraders. These compounds are designed to target and degrade specific proteins within cells .
Biology: In biological research, Thalidomide-NH-CH2-COO(t-Bu) is used to study protein degradation pathways and the role of specific proteins in various cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of targeted cancer therapies and treatments for other diseases involving protein dysregulation .
Industry: Thalidomide-NH-CH2-COO(t-Bu) is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
作用机制
Thalidomide-NH-CH2-COO(t-Bu) exerts its effects by acting as a molecular block in small-molecule degraders. It binds to specific proteins, facilitating their degradation via the ubiquitin-proteasome system. The compound targets proteins such as bromodomain and extra-terminal (BET) proteins, leading to their degradation and subsequent modulation of cellular processes .
相似化合物的比较
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-NH-CH2-COO(t-Bu) is unique due to its modification with a tert-butyl ester group, which enhances its utility as a molecular block in the synthesis of PROTACs and other small-molecule degraders. This modification allows for specific targeting and degradation of proteins, making it a valuable tool in scientific research and drug development .
属性
分子式 |
C19H21N3O6 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate |
InChI |
InChI=1S/C19H21N3O6/c1-19(2,3)28-14(24)9-20-11-6-4-5-10-15(11)18(27)22(17(10)26)12-7-8-13(23)21-16(12)25/h4-6,12,20H,7-9H2,1-3H3,(H,21,23,25) |
InChI 键 |
WZPUJNOBEUAQPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)



![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)

![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)

![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)
